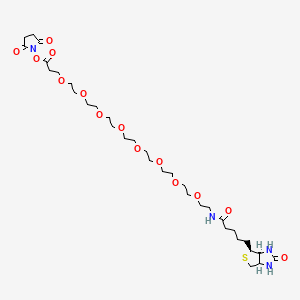

Biotin-PEG8-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGZDGOCJORRHA-IUEKTVKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Structure, Properties, and Applications

Biotin-PEG8-NHS ester is a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals for the biotinylation of biomolecules.[1] This reagent incorporates three key chemical moieties: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[2] This combination of features makes it a versatile tool for a multitude of applications in bioconjugation, diagnostics, and drug delivery.[1][3]

Core Structure and Functional Components

The structure of this compound is designed for efficient and specific labeling of proteins, peptides, and other molecules containing primary amine groups.[2] It consists of:

-

Biotin Moiety: Also known as Vitamin B7, biotin is a small molecule that exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[4] This high-affinity binding is fundamental to its use as a robust tag for detection, purification, and immobilization of labeled molecules.[2]

-

PEG8 Spacer Arm: The central part of the molecule is an eight-unit polyethylene glycol (PEG) chain. This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[5] Furthermore, the long, flexible chain minimizes steric hindrance between the biotin tag and the target molecule, ensuring that the biotin remains accessible for binding to streptavidin or avidin.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines (-NH₂) found on molecules such as the lysine (B10760008) residues on the surface of proteins.[4] The reaction occurs efficiently under mild pH conditions (typically pH 7-9) to form a stable and covalent amide bond.[5][6]

Below is a diagram illustrating the modular structure of this compound.

Caption: Modular components of the this compound reagent.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key specifications for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 2143968-03-8 | [3][5][6][7] |

| Chemical Formula | C₃₃H₅₆N₄O₁₄S | [1][5][6][7] |

| Molecular Weight | ~764.9 g/mol | [1][3][5][6] |

| Purity | Typically >90-96% | [5][7][8] |

| Appearance | White waxy solid | [3] |

| Storage (Long-term) | -20°C, protected from light and moisture | [3][5] |

| Shipping Condition | Ambient temperature | [5][6] |

Mechanism of Biotinylation

The primary application of this compound is the covalent conjugation to molecules containing primary amines. The workflow involves the nucleophilic attack of a primary amine from the target molecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

The diagram below outlines the general workflow for a typical biotinylation experiment.

Caption: A generalized experimental workflow for protein biotinylation.

Experimental Protocol: Biotinylation of an Antibody

This protocol provides a general procedure for labeling an antibody with this compound. The molar ratio of the biotinylation reagent to the antibody may need to be optimized for specific applications.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Buffer Preparation: Ensure the antibody solution is in a buffer free of primary amines, such as Tris or glycine, as these will compete with the reaction.[4] PBS at pH 7.2-8.0 is commonly used.[4]

-

Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.[4] For example, dissolve the reagent at a concentration of 5-10 mg/mL.[4] NHS esters are moisture-sensitive, so prolonged storage in solution is not recommended.[4]

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess relative to the antibody. A 10- to 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[4]

-

-

Quenching the Reaction: To stop the reaction, add a quenching buffer containing primary amines. For instance, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[4]

-

Purification of the Conjugate: Remove excess, unreacted biotinylation reagent and the quenched byproducts by dialysis against PBS, or by using a desalting or size-exclusion chromatography column.

Applications in Research and Development

The versatility of this compound makes it a valuable reagent in numerous scientific fields.[1][2]

-

Immunoassays: It is widely used to develop biotinylated probes for assays like ELISA, where the biotin-streptavidin interaction is leveraged for signal amplification and enhanced detection sensitivity.[1]

-

Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for the purification or detection of interacting partners.[1]

-

Cellular Imaging: In fluorescence microscopy and flow cytometry, it is used to label and track biomolecules in cellular studies.[1]

-

Drug Development: The PEG linker can be beneficial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 3. purepeg.com [purepeg.com]

- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 5. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]

- 6. medkoo.com [medkoo.com]

- 7. precisepeg.com [precisepeg.com]

- 8. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-NHS ester is a versatile and widely utilized bioconjugation reagent that facilitates the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of its mechanism of action, with a focus on the underlying chemistry, reaction kinetics, and practical applications. Detailed experimental protocols for common laboratory procedures and a troubleshooting guide are included to assist researchers in optimizing their biotinylation strategies.

Core Mechanism of Action: A Two-Part System for Bioconjugation

The functionality of this compound is derived from its three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester reactive group.

-

Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest non-covalent interactions known in biology. This interaction is the cornerstone of numerous detection and purification systems.

-

PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic and flexible linker. Its primary roles are to enhance the water solubility of the reagent and the resulting biotinylated molecule, and to reduce steric hindrance.[1][2] This spatial separation between the biotin and the target molecule ensures that the biotin remains accessible for binding to streptavidin or avidin.[3]

-

NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2) found on biomolecules.[2]

The fundamental reaction mechanism is a nucleophilic acyl substitution . The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

Caption: Nucleophilic acyl substitution reaction between this compound and a primary amine.

Quantitative Data on Reactivity and Stability

The efficiency of biotinylation with this compound is influenced by several factors, most notably pH and temperature. These parameters affect both the reactivity of the target amines and the stability of the NHS ester itself.

pH Dependence of NHS Ester Reactivity and Hydrolysis

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[5] At a pH below the pKa of the amine, the group is protonated (-NH3+) and non-nucleophilic, significantly slowing the reaction. As the pH increases, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the conjugation reaction.[6] However, NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly at higher pH values.[6]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Table compiled from multiple sources indicating the general stability of NHS esters.[6][7]

Reactivity with Amino Acid Residues

The primary targets for NHS esters on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[4][8] The N-terminus generally has a lower pKa (around 7.7) compared to the lysine side chain (around 10.5), making the N-terminus more nucleophilic at near-physiological pH.[8][9]

While highly selective for primary amines, NHS esters can exhibit side reactions with other nucleophilic amino acid side chains, particularly under suboptimal conditions.[4][10]

| Amino Acid Residue | Functional Group | Resulting Linkage | Stability |

| Lysine, N-terminus | Primary Amine | Amide | Stable |

| Tyrosine | Phenol | Ester | Labile |

| Serine, Threonine | Hydroxyl | Ester | Labile |

| Cysteine | Sulfhydryl | Thioester | Labile |

This table summarizes the relative reactivity and stability of linkages formed with various amino acid residues.[4][8]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Protein Biotinylation in Solution

This protocol provides a guideline for the biotinylation of a purified protein in solution.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin by dialysis against a suitable buffer or by using a desalting column.

Caption: A streamlined workflow for the biotinylation of proteins in a solution.

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells. A water-soluble version, Sulfo-NHS-Biotin, is often used for this application as it is membrane-impermeable.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

This compound (or Sulfo-NHS ester version)

-

Quenching Buffer: 100 mM glycine in PBS

-

Lysis Buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing culture media.

-

Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound in ice-cold PBS (typically 0.1-0.5 mg/mL).

-

Incubation: Incubate for 30 minutes on ice with gentle agitation.

-

Quenching: Remove the biotinylation solution and wash the cells once with Quenching Buffer. Then, incubate the cells in Quenching Buffer for 15 minutes on ice to ensure all unreacted biotin is quenched.

-

Washing and Lysis: Wash the cells three more times with ice-cold PBS. The cells are now ready for lysis and downstream applications.

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample (e.g., cell lysate)

-

Streptavidin-agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.

-

Binding: Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate to release the biotinylated proteins. For mass spectrometry applications, on-bead digestion with trypsin is a common alternative to elution.

Caption: Key steps for the affinity purification of biotinylated proteins.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent. Allow it to warm to room temperature before opening to prevent condensation.[5] |

| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or HEPES.[11] | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. For dilute protein solutions, a higher excess is needed.[12] | |

| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the added biotin stock solution low (ideally <10% of the total reaction volume).[11] |

| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C). | |

| Loss of Protein Activity | Biotinylation of critical lysine residues. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries.[11] |

| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration after the quenching step.[13] |

Conclusion

This compound is a powerful tool for the biotinylation of biomolecules, enabling a wide range of applications in research and drug development. A thorough understanding of its mechanism of action, the factors influencing reaction efficiency, and appropriate experimental design is crucial for successful outcomes. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 3. [graphviz-interest] How to convert a Makefile to a dot file? [graphviz-interest.research.att.narkive.com]

- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Biotin-PEG8-NHS Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG8-N-hydroxysuccinimidyl ester is a versatile, amine-reactive biotinylation reagent widely employed in bioconjugation, diagnostics, and drug delivery research. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and stability. Detailed experimental protocols for its application in protein labeling, cell surface modification, and affinity purification are presented, supported by structured data and workflow visualizations to facilitate its effective use in the laboratory.

Core Properties of Biotin-PEG8-NHS Ester

This compound is a heterobifunctional crosslinker composed of a biotin (B1667282) moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching the highly specific biotin tag to various biomolecules.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. The PEG spacer not only enhances the water solubility of the molecule but also provides a flexible arm that can reduce steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin.[1][2][3]

| Property | Value |

| Chemical Formula | C₃₃H₅₆N₄O₁₄S |

| Molecular Weight | 764.9 g/mol |

| CAS Number | 2143968-03-8 |

| Appearance | White to off-white solid or waxy solid |

| Purity | Typically ≥95% |

Solubility

The solubility of this compound is a critical factor in its application. While the NHS ester itself is not readily soluble in aqueous buffers, the presence of the PEG8 spacer significantly improves its hydrophilicity compared to non-PEGylated biotin-NHS esters.[1][2] For practical use, it is typically dissolved in an organic solvent before being added to the aqueous reaction mixture.

| Solvent | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble; the PEG spacer enhances solubility in aqueous media.[1] |

Note: For most applications, a stock solution is prepared in DMSO or DMF and then added to the aqueous reaction buffer at a final concentration where the organic solvent does not exceed 10% of the total volume.[4]

Reactivity and Stability

The reactivity of this compound is conferred by the NHS ester group, which reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[1][3] This reaction is most efficient at a pH range of 7 to 9.[4][5]

It is crucial to consider the stability of the NHS ester, as it is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, the reagent should be stored under desiccated conditions and solutions should be prepared fresh before use.[4]

| pH | Half-life of NHS Ester Hydrolysis (General) |

| 7.0 | Several hours |

| 8.0 | ~1 hour |

| 9.0 | Minutes |

This data represents the general stability of NHS esters and may vary for the specific this compound compound.

The well-established high-affinity interaction between biotin and streptavidin or avidin is the cornerstone of biotin-based applications. The dissociation constant (Kd) for this interaction is in the femtomolar range, making it one of the strongest known non-covalent biological interactions.[6]

| Interaction | Dissociation Constant (Kd) |

| Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M |

Key Applications and Methodologies

This compound is utilized in a wide array of applications, including:

-

Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.

-

Cell Surface Biotinylation: To label and subsequently isolate or identify cell surface proteins.

-

Affinity Purification: Immobilization of biotinylated molecules on streptavidin-coated supports for pull-down assays and purification of interacting partners.[7][8][9]

-

Drug Delivery Systems: As a targeting moiety in drug-conjugates.

-

PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras.

Visualizing the Biotinylation Reaction and Workflow

The following diagrams illustrate the chemical reaction of this compound with a primary amine and a general workflow for a protein biotinylation experiment.

Caption: Reaction of this compound with a primary amine.

Caption: A typical experimental workflow for protein biotinylation.

Experimental Protocols

This protocol is a general guideline for the biotinylation of a protein, such as an antibody, in solution.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification equipment (e.g., dialysis cassette, desalting column)

Procedure:

-

Prepare Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare Biotin Reagent: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM (approximately 7.65 mg/mL).[4]

-

Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%.[4]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.

-

Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein. The degree of biotinylation can be quantified using a HABA assay.[4]

This protocol is designed for labeling proteins on the surface of living cells in suspension.

Materials:

-

Cell suspension (e.g., 1 x 10⁷ cells/mL in ice-cold PBS, pH 8.0)

-

This compound

-

Anhydrous DMSO

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.

-

Prepare Biotin Reagent: Prepare a 10 mM stock solution of this compound in DMSO.

-

Labeling: Add the biotin reagent to the cell suspension to a final concentration of 1 mM.

-

Incubation: Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.

-

Quenching: Pellet the cells by centrifugation and wash once with quenching buffer to stop the reaction.

-

Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted reagent and quenching buffer.

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as a pull-down assay.

This protocol describes the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Caption: Workflow for a pull-down assay using biotinylated protein.

Materials:

-

Biotinylated protein ("bait")

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Cell lysate containing potential interacting proteins ("prey")

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with binding/wash buffer according to the manufacturer's protocol.[7]

-

Immobilization: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.[8]

-

Washing: Pellet the beads and wash several times with binding/wash buffer to remove any unbound bait protein.

-

Capture: Add the cell lysate to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow the bait to capture the prey proteins.[10]

-

Washing: Pellet the beads and wash extensively with binding/wash buffer to remove non-specifically bound proteins.[9][10]

-

Elution: Elute the captured proteins from the beads using elution buffer. For analysis by SDS-PAGE, boiling in sample buffer is common.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester provides efficient and stable conjugation to primary amines. The protocols and data presented in this guide offer a solid foundation for researchers to successfully incorporate this valuable tool into their experimental workflows for a wide range of applications in life sciences and drug development.

References

- 1. Bio-PEG8-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medkoo.com [medkoo.com]

- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. bioclone.net [bioclone.net]

- 9. mdanderson.org [mdanderson.org]

- 10. Biotinylated peptide pull down assay [bio-protocol.org]

The PEG8 Spacer in Biotinylation: A Technical Guide for Researchers

For Immediate Release

In the intricate world of bioconjugation, the selection of a linker molecule is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, understanding the nuances of these molecular bridges is paramount. This in-depth technical guide focuses on the Polyethylene (B3416737) Glycol 8 (PEG8) spacer, a cornerstone in modern biotinylation techniques, detailing its properties, applications, and the significant advantages it offers over traditional linkers.

Core Concepts: The Role of the Spacer in Biotinylation

Biotinylation is the process of attaching biotin (B1667282), a small vitamin, to a molecule of interest, such as a protein, antibody, or nucleic acid. The extraordinarily strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for a multitude of applications, including purification, detection, and immobilization. The spacer arm, a chemical linker situated between the biotin molecule and the target molecule, plays a pivotal, rather than a passive, role. It influences the accessibility of the biotin to streptavidin, the solubility of the conjugate, and its overall stability and immunogenicity.

The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, has emerged as a superior choice due to its unique physicochemical properties. Its hydrophilicity, flexibility, and defined length offer significant advantages over more traditional alkyl chain spacers.

Quantitative Data Summary

The discrete nature of the PEG8 spacer allows for the production of homogenous bioconjugates with consistent and reproducible properties. The following tables summarize key quantitative data for a representative PEG8 spacer and compare its impact on binding affinity to other spacer types.

| Property | Value |

| Chemical Formula (Backbone) | C₁₆H₃₄O₉ |

| Molecular Weight (Backbone) | ~370.4 g/mol |

| Molecular Weight (Biotin-PEG8-NHS Ester) | ~764.9 g/mol [1][2][3][4] |

| Spacer Arm Length | ~29.8 Å[1] |

| Number of PEG Units | 8 |

| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain. |

| Spacer Type | Dissociation Constant (Kd) in nM |

| No Spacer | 15.1 ± 2.1 |

| PEG4 | 10.2 ± 1.5 |

| PEG8 | 8.9 ± 1.2 |

| PEG24 | 7.8 ± 1.1 |

| Alkyl C12 | 25.4 ± 3.5 |

| Alkyl C24 | 31.2 ± 4.3 |

| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity (lower Kd) with PEG spacers. |

Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into biotinylation reagents confers several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly increases the aqueous solubility of the resulting bioconjugate. This is particularly beneficial when working with hydrophobic proteins or peptides, reducing the risk of aggregation and precipitation.

-

Reduced Steric Hindrance: The extended and flexible nature of the PEG8 spacer arm allows the biotin moiety to more easily access the deep biotin-binding pockets of streptavidin, overcoming potential steric hindrance from the conjugated molecule.

-

Increased Stability and Reduced Immunogenicity: The PEG chain can create a protective hydrophilic shield around the bioconjugate, which can mask immunogenic epitopes and enhance its stability in biological fluids.

-

Improved Pharmacokinetics: In the context of drug development, particularly with antibody-drug conjugates (ADCs), the inclusion of a PEG8 spacer has been shown to slow clearance and increase the overall exposure of the ADC in vivo.

Experimental Protocols

Below are detailed methodologies for key experiments involving biotinylation and the characterization of biotinylated molecules.

Protocol 1: Protein Biotinylation using NHS-PEG8-Biotin

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG8-biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG8-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Reaction tubes

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG8-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive, so the reagent should be allowed to equilibrate to room temperature before opening the vial.

-

Biotinylation Reaction:

-

Calculate the required amount of biotin reagent. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point. Dilute protein solutions may require a higher molar excess.

-

Add the calculated volume of the NHS-PEG8-Biotin stock solution to the protein solution.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin reagent using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: Assessment of Protein Solubility via PEG-Induced Precipitation

This method provides a relative measure of protein solubility by determining the concentration of a high molecular weight PEG (e.g., PEG 8000) required to induce precipitation.

Materials:

-

Biotinylated protein solution (e.g., 1 mg/mL in a suitable buffer)

-

High molecular weight PEG stock solution (e.g., 50% w/v PEG 8000 in the same buffer)

-

96-well UV-transparent microplate

-

Microplate reader

-

Centrifuge with a microplate rotor

Procedure:

-

Prepare PEG Dilutions: Prepare a serial dilution of the high molecular weight PEG stock solution in the assay buffer.

-

Incubation: In the 96-well microplate, mix the biotinylated protein solution with the different concentrations of the PEG solution. Include a control well with only the protein solution and buffer. Incubate the plate for a set period (e.g., 1 hour) at a constant temperature.

-

Centrifugation: Centrifuge the microplate to pellet any precipitated protein.

-

Measure Supernatant Absorbance: Carefully transfer the supernatant to a new UV-transparent microplate and measure the absorbance at 280 nm.

-

Data Analysis: Calculate the concentration of soluble protein in the supernatant for each PEG concentration. Plot the soluble protein concentration against the PEG concentration. The PEG concentration at which 50% of the protein has precipitated can be used as a measure of relative solubility.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PEG8-mediated biotinylation.

Caption: Logical flow of PEG8 spacer advantages to bioconjugate outcomes.

Caption: Experimental workflow for protein biotinylation with NHS-PEG8-Biotin.

Caption: Role of PEG8 in facilitating ligand-receptor binding.

Conclusion

The PEG8 spacer offers a compelling combination of hydrophilicity, flexibility, and a defined length that translates into tangible benefits for biotinylation applications. For researchers in drug development and the broader life sciences, a thorough understanding of the principles outlined in this guide is essential for the rational design and successful implementation of bioconjugation strategies. The use of well-characterized spacers like PEG8 is a critical step towards producing homogenous, stable, and highly effective biotinylated molecules for a wide array of scientific applications.

References

Biotin-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Biotin-PEG8-NHS ester, a versatile tool in bioconjugation. This document details its chemical properties, experimental applications, and includes specific protocols and visual workflows to facilitate its effective use in the laboratory.

This compound is a popular crosslinking reagent used to attach biotin (B1667282) to proteins and other molecules containing primary amines. This process, known as biotinylation, is a cornerstone of many life science research applications. The reagent features a biotin moiety, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on target molecules to form stable amide bonds, while the long, hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, improving the accessibility of the biotin for detection.[1][2]

Core Concepts and Chemical Properties

The functionality of this compound is dictated by its three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.[2]

-

PEG8 Spacer: The eight-unit polyethylene glycol linker provides a long and flexible spacer arm. This spacer increases the water solubility of the reagent and the resulting conjugate.[3] It also extends the biotin moiety away from the labeled molecule, reducing steric hindrance and allowing for more efficient binding to avidin or streptavidin.[3]

-

NHS Ester: The N-hydroxysuccinimide ester is a reactive group that specifically targets primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[4] The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C33H56N4O14S | [5] |

| Molecular Weight | 764.89 g/mol | [5] |

| Spacer Arm Length | ~29.1 Å | [3] |

| Purity | >90% | [5] |

| Optimal pH Range for Reaction | 7.0 - 8.5 | [3] |

| Storage Temperature | -20°C | [6] |

Reaction Mechanism and Stability

The NHS ester of this compound reacts with primary amines in a nucleophilic acyl substitution reaction. The reaction is most efficient at a pH between 7 and 9.[7] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[4][8] The rate of hydrolysis significantly impacts the efficiency of the biotinylation reaction.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [4][8] |

| 8.6 | 4 | 10 minutes | [4][8] |

| 8.0 | Room Temperature | ~210 minutes | [9] |

| 8.5 | Room Temperature | ~180 minutes | [9] |

| 9.0 | Room Temperature | ~125 minutes | [9] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Biotinylation

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into an appropriate buffer like PBS.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.[7]

-

Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.[7] For example, for 1 mL of a 2 mg/mL IgG solution (molecular weight ~150,000 g/mol ), this would be approximately 27 µL of a 10 mM solution.[10]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]

-

Purification: Remove excess, unreacted this compound by using a desalting column or by dialysis against PBS.[7]

-

Quantification of Biotinylation (HABA Assay): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule.[12][13]

Cell Surface Protein Biotinylation

This protocol outlines the labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

This compound (or a water-soluble version like Sulfo-NHS-PEG8-Biotin for membrane impermeability)

-

Quenching solution (e.g., 50 mM glycine (B1666218) in ice-cold PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media.[1]

-

Biotinylation: Resuspend or cover the cells with a freshly prepared solution of this compound (or its sulfo-NHS counterpart) in ice-cold PBS (e.g., 0.35 mg/mL).[1] Incubate for 30 minutes at 4°C with gentle agitation.[14]

-

Quenching: Discard the biotin solution and quench the reaction by adding the quenching solution. Incubate for 10 minutes at 4°C.[14]

-

Washing: Wash the cells three times with ice-cold PBS.[1]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.

Sandwich ELISA with Biotinylated Detection Antibody

This protocol describes a typical sandwich ELISA workflow using a biotinylated detection antibody.

Materials:

-

ELISA plate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Biotinylated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample and standards

Procedure:

-

Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[15]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[15]

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Development: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Reading: Read the absorbance at 450 nm using a plate reader.

Affinity Purification of Biotinylated Proteins

This protocol details the purification of biotinylated proteins using streptavidin-agarose resin.

Materials:

-

Cell lysate or protein solution containing the biotinylated protein

-

Streptavidin-agarose resin

-

Binding/Wash buffer (e.g., PBS)

-

Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by boiling in SDS-PAGE sample buffer)[16]

Procedure:

-

Resin Equilibration: Wash the streptavidin-agarose resin with binding buffer.

-

Binding: Incubate the protein sample with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.[16]

-

Washing: Pellet the resin by centrifugation and wash it three to five times with binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the resin using the elution buffer. For harsh elution, boiling the resin in SDS-PAGE sample buffer is effective. For milder elution, an excess of free biotin can be used, although this is less efficient for the strong streptavidin-biotin interaction.[17]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Surface protein biotinylation [protocols.io]

- 15. mabtech.com [mabtech.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]

An In-Depth Technical Guide to Biotin-PEG8-NHS Ester: Chemical Compatibility and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, compatibility, and common applications of Biotin-PEG8-NHS ester. The information presented herein is intended to support researchers in the effective use of this versatile biotinylation reagent in their experimental workflows, particularly in the fields of proteomics, drug discovery, and diagnostics.

Core Chemical Properties and Compatibility

This compound is a popular biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on target molecules.

Chemical Structure and Properties

-

Appearance: White to off-white solid[2]

-

Spacer Arm: The PEG8 spacer arm is hydrophilic, which significantly increases the aqueous solubility of the reagent and the resulting biotinylated molecule.[2][3] This property is particularly advantageous for labeling proteins that may be prone to aggregation.

Solubility

While the PEG spacer enhances water solubility, this compound is typically first dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble[4] | Another suitable organic solvent for stock solutions. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in DMSO or DMF and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for a similar compound, Biotin-NHS.[5] It is not recommended to store aqueous solutions for more than one day.[5] |

Storage and Stability

Proper storage is crucial to maintain the reactivity of the NHS ester.

| Condition | Duration | Notes |

| -20°C | Long-term (months to years)[2] | Recommended for long-term storage of the solid reagent. The vial should be kept dry and protected from light. |

| 0 - 4°C | Short-term (days to weeks)[2] | Suitable for short-term storage of the solid reagent. |

| Aqueous Solution | Not Recommended for Storage | The NHS ester is prone to hydrolysis in aqueous solutions. Solutions should be prepared fresh for each use.[4] |

| Stock Solution in Anhydrous DMSO/DMF | Up to 1 month at -20°C | If prepared with high-purity, anhydrous solvent, stock solutions can be stored for a limited time. |

Reactivity and Experimental Considerations

The primary reactive group of this compound is the NHS ester, which targets primary amines. Understanding the kinetics and optimal conditions for this reaction, as well as the competing hydrolysis reaction, is critical for successful biotinylation.

Reaction with Primary Amines

The NHS ester reacts with primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form a stable amide bond.[2][3][6]

Reaction Scheme:

Caption: Reaction of this compound with a primary amine.

Optimal Reaction Conditions

| Parameter | Recommended Range/Condition | Notes |

| pH | 7.0 - 9.0[2][3][4][6] | The reaction rate increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A pH range of 7.2-8.5 is often a good compromise. |

| Buffers | Phosphate, Bicarbonate, HEPES, Borate | These buffers are amine-free and do not compete with the biotinylation reaction.[7] |

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines and will quench the reaction.[4] They can be used to stop the reaction. |

| Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to minimize protein degradation.[4] |

| Molar Excess | 10- to 20-fold molar excess of reagent to protein | The optimal ratio depends on the protein concentration and the desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. |

Hydrolysis of the NHS Ester

A critical competing reaction is the hydrolysis of the NHS ester in the presence of water, which renders the reagent inactive. The rate of hydrolysis is highly dependent on pH.

| pH | Half-life of NHS Ester |

| 7.0 (at 0°C) | 4 - 5 hours |

| 8.6 (at 4°C) | 10 minutes |

Note: This data is for general NHS esters and should be used as a guideline. The specific hydrolysis rate of this compound may vary.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve ~7.6 mg in 1 mL of DMSO.[4]

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess.

-

Add the calculated volume of the biotin reagent to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein precipitation.[4]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4]

-

-

Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

Workflow for PROTAC Synthesis

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] The biotin moiety can serve as a versatile handle for purification or detection, while the NHS ester can be used to conjugate the linker to a ligand for the target protein or an E3 ligase.

Caption: General workflow for PROTAC synthesis using this compound.

Mandatory Visualizations

Biotinylation Reaction Workflow

Caption: Experimental workflow for protein biotinylation.

Logical Relationship of Factors Affecting Biotinylation

Caption: Factors influencing the efficiency of biotinylation.

Conclusion

This compound is a powerful and versatile tool for the biotinylation of proteins and other amine-containing molecules. Its hydrophilic PEG spacer enhances solubility and reduces steric hindrance, making it a superior choice for many applications. By understanding its chemical compatibility, optimizing reaction conditions, and following established protocols, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research. Careful consideration of factors such as pH, buffer composition, and reagent stability is paramount to achieving successful and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Technical Guide: Storage and Handling of Biotin-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential information for the proper storage, handling, and utilization of Biotin-PEG8-NHS ester, a critical reagent in modern bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's stability and reactivity, leading to reproducible and reliable experimental outcomes.

Product Specifications and Physicochemical Properties

This compound is a biotinylation reagent that incorporates an eight-unit polyethylene (B3416737) glycol (PEG) spacer arm, enhancing the water solubility of the molecule and the resulting conjugate. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent attachment to primary amines on proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 764.89 g/mol [1][2] |

| CAS Number | 2143968-03-8[1][2] |

| Chemical Formula | C33H56N4O14S[1][2] |

| Purity | Typically >90%[1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3] |

Storage and Handling Recommendations

The NHS ester moiety of this compound is susceptible to hydrolysis, which can significantly reduce its reactivity. Therefore, stringent storage and handling procedures are imperative.

Table 2: Storage and Handling Guidelines

| Condition | Recommendation | Rationale |

| Long-term Storage | Store at -20°C in a desiccated environment.[2] | Minimizes degradation and hydrolysis of the NHS ester. |

| Shipping | Typically shipped at ambient temperature for short durations.[2] | The solid form is relatively stable for short periods. |

| Moisture Control | Allow the vial to equilibrate to room temperature before opening. Store with a desiccant.[3] | Prevents condensation of atmospheric moisture onto the cold product, which can cause hydrolysis. |

| Light Sensitivity | Protect from direct light. | Although not extremely light-sensitive, protection from light is a good practice for all chemical reagents. |

| Solution Preparation | Prepare solutions immediately before use. Do not store stock solutions.[3] | The NHS ester hydrolyzes rapidly in aqueous solutions and even in anhydrous organic solvents if moisture is present. |

Experimental Protocols

The following protocols provide a framework for the use of this compound in common laboratory applications. Optimization may be required for specific proteins or experimental systems.

General Protein Biotinylation

This protocol outlines the fundamental steps for labeling a target protein with this compound.

Materials:

-

This compound

-

Target protein

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification system: Desalting column or dialysis cassette.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete for reaction with the NHS ester.[3][5]

-

Reagent Preparation: Equilibrate the this compound vial to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.[6][7][8]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[3] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

-

Purification: Remove unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[6][9]

Purification of Biotinylated Proteins

This protocol describes the affinity purification of biotinylated proteins using streptavidin-functionalized resin.

Materials:

-

Biotinylated protein sample

-

Streptavidin agarose (B213101) or magnetic beads

-

Binding/Wash Buffer (e.g., PBS containing 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5

Procedure:

-

Resin Preparation: Wash the streptavidin resin with Binding/Wash Buffer to remove storage solutions.

-

Binding: Incubate the biotinylated protein sample with the washed resin for 1-2 hours at 4°C with gentle agitation.

-

Washing: Pellet the resin and discard the supernatant. Wash the resin multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the resin to dissociate the biotinylated protein. If using an acidic eluent, neutralize the collected fractions immediately with the Neutralization Buffer.

Quantification of Biotin (B1667282) Incorporation (Competition ELISA)

This protocol provides a method to determine the degree of biotinylation.[10]

Materials:

-

Biotinylated protein sample

-

Biotinylated standard (e.g., biotinylated BSA)

-

Anti-biotin antibody

-

Streptavidin-coated microplate

-

HRP-conjugated secondary antibody

-

TMB substrate and stop solution

Procedure:

-

Prepare Standards and Samples: Create a standard curve using known concentrations of the biotinylated standard. Prepare dilutions of the biotinylated protein sample.

-

Competition Step: Incubate the standards and samples with a limited amount of anti-biotin antibody.

-

Capture: Transfer the mixture to a streptavidin-coated plate to capture the biotin-antibody complexes.

-

Detection: Wash the plate and add an HRP-conjugated secondary antibody. After another wash, add TMB substrate. Stop the reaction and measure the absorbance.

-

Analysis: The signal is inversely proportional to the amount of biotin in the sample. Calculate the degree of biotinylation by comparing the sample signal to the standard curve.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and the principle of a competitive assay for quantification.

Caption: Workflow for protein biotinylation using this compound.

Caption: Workflow for the purification of biotinylated proteins.

Caption: Logical relationship in a competition ELISA for biotin quantification.

References

- 1. precisepeg.com [precisepeg.com]

- 2. medkoo.com [medkoo.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]

- 8. Protocol library [abcam.co.jp]

- 9. dianova.com [dianova.com]

- 10. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biotin-PEG8-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] Biotin-PEG8-NHS ester is a popular reagent for this purpose, featuring a biotin moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group.[1][3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to form stable amide bonds.[2][3][4] The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin.[1]

This document provides a detailed protocol for the labeling of proteins with this compound, methods for quantifying the degree of biotinylation, and troubleshooting guidelines.

Chemical Reaction and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Chemical reaction of this compound with a protein's primary amine.

Experimental Protocols

I. Protein Preparation

-

Buffer Selection: The protein solution should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, at a pH of 7.2-8.5.[5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.[6]

-

Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[5][6] More dilute protein solutions may require a higher molar excess of the biotinylation reagent to achieve a similar degree of labeling.[6]

-

Buffer Exchange (if necessary): If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column against the chosen labeling buffer.

II. This compound Solution Preparation

-

Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[6]

-

Solvent: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6] A typical concentration for the stock solution is 10 mM.

III. Protein Biotinylation Reaction

-

Molar Ratio Calculation: The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL, which typically results in 4-6 biotin molecules per antibody.[5][6] The optimal ratio may need to be determined empirically for each protein.

-

Example Calculation for a 20-fold Molar Excess:

-

Amount of Protein: 2 mg of IgG (Molecular Weight ~150,000 g/mol )

-

Moles of Protein: (2 x 10^-3 g) / (150,000 g/mol ) = 1.33 x 10^-8 mol

-

Moles of this compound needed: (1.33 x 10^-8 mol) * 20 = 2.66 x 10^-7 mol

-

Volume of 10 mM this compound solution to add: (2.66 x 10^-7 mol) / (10 x 10^-3 mol/L) = 2.66 x 10^-5 L = 26.6 µL

-

-

-

Reaction Incubation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[6] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]

IV. Purification of Biotinylated Protein

-

Removal of Excess Reagent: After incubation, it is crucial to remove unreacted and hydrolyzed this compound. This can be achieved using:

-

Size-Exclusion Chromatography (Desalting Column): This is a rapid and effective method for separating the labeled protein from smaller molecules.

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove the excess biotinylation reagent and byproducts.

-

V. Storage of Biotinylated Protein

Store the purified biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Presentation

The degree of labeling is influenced by the molar excess of the biotinylation reagent and the protein concentration. The following table provides expected outcomes based on typical starting conditions for an antibody like IgG.

| Protein Concentration (mg/mL) | Molar Excess of this compound | Expected Degree of Labeling (Biotin/Protein) |

| 1 - 10 | 20-fold | 4 - 6 |

| > 10 | 10 to 20-fold | 3 - 5 |

| < 1 | 20 to 40-fold | 2 - 4 |

Note: These are starting recommendations and may require optimization for your specific protein and application.[5][8]

Quantification of Biotinylation

Determining the degree of biotinylation (the average number of biotin molecules per protein molecule) is essential for ensuring reproducibility and optimizing downstream applications.

HABA Assay Protocol

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating the degree of biotinylation.[9][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10][11]

-

Reagents:

-

HABA/Avidin Solution

-

Biotinylated Protein Sample (purified)

-

Buffer (e.g., PBS)

-

-

Procedure (Cuvette Method):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A500_HABA/Avidin).[11]

-

Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[11]

-

Measure the absorbance at 500 nm until the reading stabilizes (A500_HABA/Avidin/Biotin).[11]

-

Calculate the change in absorbance (ΔA500 = A500_HABA/Avidin - A500_HABA/Avidin/Biotin).

-

-

Calculation of Biotin Concentration:

-

Use the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[10]

-

Moles of biotin = (ΔA500 * V) / (ε * l)

-

V = total volume in the cuvette (in L)

-

l = path length of the cuvette (typically 1 cm)

-

-

-

Calculation of Degree of Labeling:

-

Degree of Labeling = (Moles of biotin) / (Moles of protein)

-

Fluorescence-Based Assay Protocol

Fluorescence-based assays offer higher sensitivity than the HABA assay.[12][13] One common method involves the use of a fluorescently labeled streptavidin (e.g., streptavidin-FITC) where the fluorescence is enhanced upon biotin binding.[14][15]

-

Reagents:

-

Streptavidin-FITC solution

-

Biotinylated Protein Sample (purified and hydrolyzed to release biotin)

-

Biotin standards of known concentrations

-

Buffer (e.g., PBS)

-

-

Procedure:

-

Hydrolyze the biotinylated protein to release the conjugated biotin. This can be done by acid hydrolysis or enzymatic digestion with proteinase K.[14][15]

-

Prepare a standard curve using known concentrations of free biotin.

-

Add the hydrolyzed protein sample and biotin standards to separate wells of a microplate.

-

Add the streptavidin-FITC solution to each well.

-

Incubate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for FITC.

-

Determine the concentration of biotin in the sample by comparing its fluorescence to the standard curve.

-

-

Calculation of Degree of Labeling:

-

Degree of Labeling = (Concentration of biotin * Volume of sample) / (Moles of protein in the sample)

-

Experimental Workflow

Caption: Workflow for this compound protein labeling.

References

- 1. This compound [myskinrecipes.com]

- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. fishersci.ie [fishersci.ie]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Antibody Biotinylation using Biotin-PEG8-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. The resulting biotinylated antibody retains its specific antigen-binding capabilities while gaining the ability to bind with high affinity and specificity to proteins like streptavidin and avidin (B1170675) (K_d_ ≈ 10⁻¹⁵ M).[1][2] This strong interaction forms the basis for numerous detection and purification applications in biomedical research, including ELISA, Western Blot, immunohistochemistry (IHC), flow cytometry, and affinity purification.[1]

Biotin-PEG8-NHS ester is an ideal reagent for antibody biotinylation. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains) on the antibody to form stable amide bonds.[3][4][5] The inclusion of a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer arm increases the aqueous solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance, allowing the biotin to be more accessible for binding to streptavidin.[5][6]

Principle of the Reaction

The biotinylation reaction occurs in a single step under mild, alkaline conditions (pH 7-9).[3][4] The NHS ester is a highly reactive group that is susceptible to hydrolysis, so it is crucial to prepare the reagent solution immediately before use and to perform the reaction in an amine-free buffer.[2][4]

Caption: Reaction of this compound with a primary amine on an antibody.

Materials and Reagents

-

Antibody (1-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes

-

Quantification: HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit

-

Spectrophotometer or microplate reader

Experimental Workflow

The overall process involves preparing the antibody and biotinylation reagent, performing the conjugation reaction, purifying the resulting biotinylated antibody, and finally, quantifying the degree of biotinylation.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 3. dianova.com [dianova.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. This compound, 2143968-03-8 | BroadPharm [broadpharm.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Biotin-PEG8-NHS Ester Reaction with Peptides

For Researchers, Scientists, and Drug Development Professionals